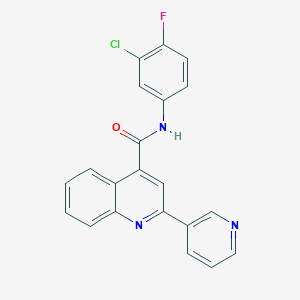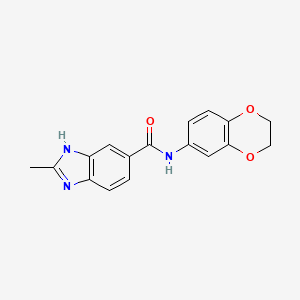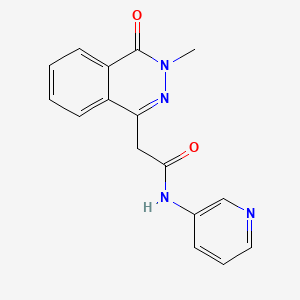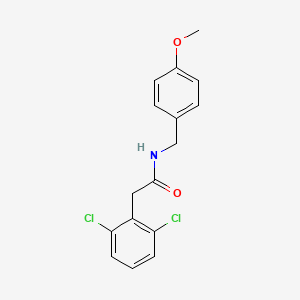![molecular formula C15H12ClN3 B10980261 N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B10980261.png)
N-[(2-chlorophenyl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chlorobenzylamine with quinazoline derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the amine group of 2-chlorobenzylamine reacts with a quinazoline derivative in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting bacterial enzymes in antimicrobial studies or targeting cancer cell receptors in anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-quinazolin-4-amine
- N-(4-nitrophenyl)-quinazolin-4-amine
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
N-[(2-chlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H12ClN3 |
|---|---|
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3/c16-13-7-3-1-5-11(13)9-17-15-12-6-2-4-8-14(12)18-10-19-15/h1-8,10H,9H2,(H,17,18,19) |
Clé InChI |
DAOZNTUXZQZUBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=NC=NC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980179.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980199.png)


![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)
![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)
![[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)


![2-[(4-tert-butylphenoxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B10980269.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10980270.png)